molecular formula C14H11N B3178432 1-(1-Naphthyl)cyclopropanecarbonitrile CAS No. 56477-59-9

1-(1-Naphthyl)cyclopropanecarbonitrile

Cat. No.: B3178432
CAS No.: 56477-59-9
M. Wt: 193.24 g/mol
InChI Key: KZFLDUJYFFFLRT-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C14H11N and a molecular weight of 193.24 g/mol It is characterized by the presence of a naphthyl group attached to a cyclopropane ring, which is further connected to a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Naphthyl)cyclopropanecarbonitrile typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of 1-naphthylmagnesium bromide with cyclopropanecarbonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Naphthyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthyl ring or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and other oxidized products.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted naphthyl or cyclopropane derivatives.

Scientific Research Applications

1-(1-Naphthyl)cyclopropanecarbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(1-Naphthyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Naphthyl)cyclopropanecarbonitrile is unique due to the presence of both a naphthyl group and a cyclopropane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-naphthalen-1-ylcyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-10-14(8-9-14)13-7-3-5-11-4-1-2-6-12(11)13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFLDUJYFFFLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Naphthyl)cyclopropanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(1-Naphthyl)cyclopropanecarbonitrile
Reactant of Route 3
Reactant of Route 3
1-(1-Naphthyl)cyclopropanecarbonitrile
Reactant of Route 4
Reactant of Route 4
1-(1-Naphthyl)cyclopropanecarbonitrile
Reactant of Route 5
Reactant of Route 5
1-(1-Naphthyl)cyclopropanecarbonitrile
Reactant of Route 6
Reactant of Route 6
1-(1-Naphthyl)cyclopropanecarbonitrile

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